4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxyindole with appropriate reagents under specific conditions. For instance, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds with potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives are explored for their therapeutic potential in treating various diseases. In the industry, these compounds are used in the development of new materials and as intermediates in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other similar indole derivatives, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl and 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share a common indole scaffold but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-amino-5-methoxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c1-13-5-7(6-14)10-8(13)3-4-9(15-2)11(10)12/h3-6H,12H2,1-2H3 |
InChI Key |
JZDYGPWNZMQBIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2N)OC)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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